![molecular formula C21H25N5O4S B2919519 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2380061-01-6](/img/structure/B2919519.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a piperidine ring, and a methoxybenzenesulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones. Subsequent steps involve the introduction of the piperidine ring and the methoxybenzenesulfonyl group through nucleophilic substitution and sulfonylation reactions, respectively. The final step usually involves cyclization to form the dihydropyridazinone core under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the methoxybenzenesulfonyl group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-15-14-16(2)25(22-15)20-8-9-21(27)26(23-20)17-10-12-24(13-11-17)31(28,29)19-7-5-4-6-18(19)30-3/h4-9,14,17H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFHYZIYUVKAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
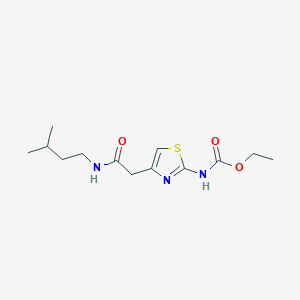
![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)
![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)

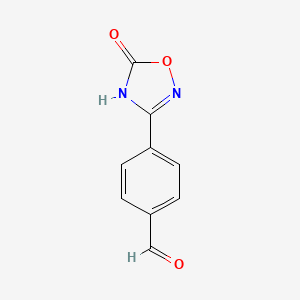
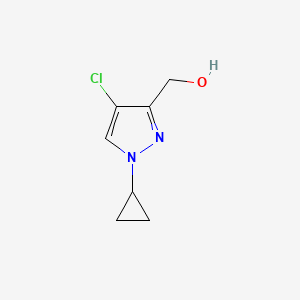
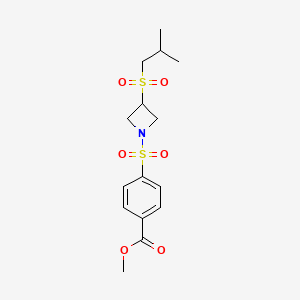
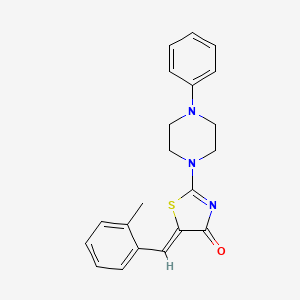
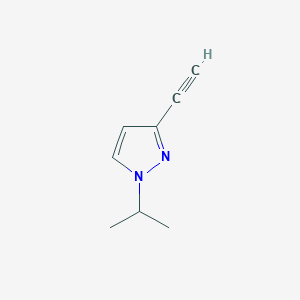
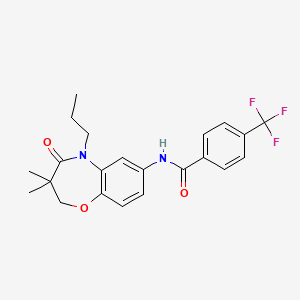
![Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2919455.png)
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)
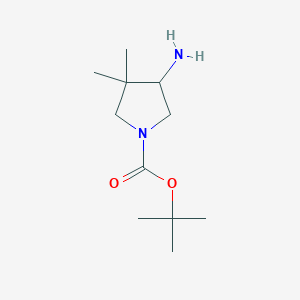
![5-Fluoro-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2919459.png)
